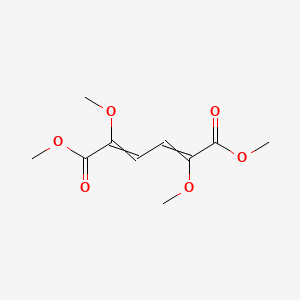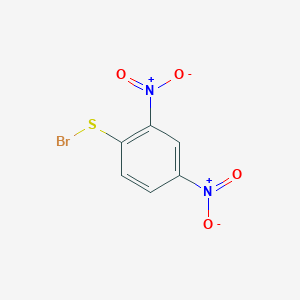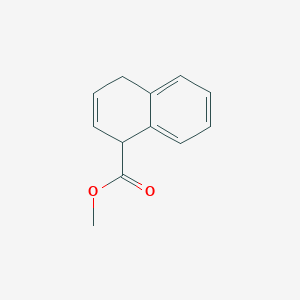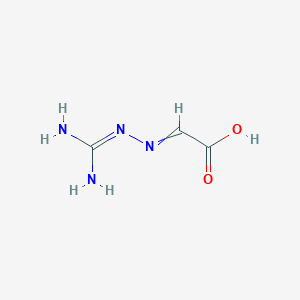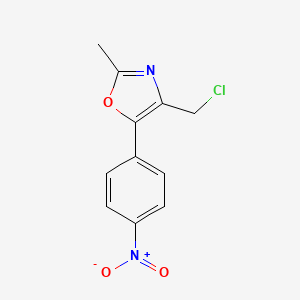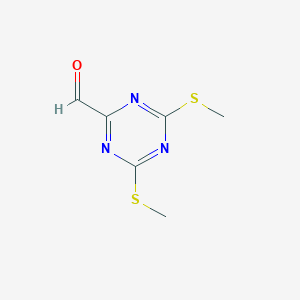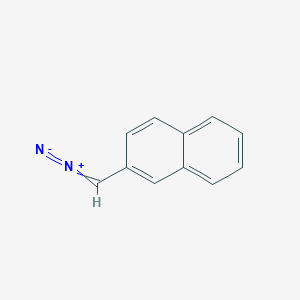![molecular formula C12H18N2O2 B14736349 acetic acid;3-[(2S)-1-methylpyrrolidin-2-yl]pyridine CAS No. 5153-64-0](/img/structure/B14736349.png)
acetic acid;3-[(2S)-1-methylpyrrolidin-2-yl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;3-[(2S)-1-methylpyrrolidin-2-yl]pyridine is a compound that combines the structural features of acetic acid, pyrrolidine, and pyridine. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of both pyrrolidine and pyridine rings in its structure contributes to its unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-[(2S)-1-methylpyrrolidin-2-yl]pyridine typically involves the construction of the pyrrolidine and pyridine rings followed by their functionalization. One common method is the condensation of 2-methyl-2-phenyl succinic acid with 3-aminopropanoic acid at elevated temperatures to form intermediate derivatives . Another approach involves the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;3-[(2S)-1-methylpyrrolidin-2-yl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, lithium diisopropylamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Acetic acid;3-[(2S)-1-methylpyrrolidin-2-yl]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with therapeutic properties.
Medicine: Explored for its potential use in drug development, particularly for its interactions with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of acetic acid;3-[(2S)-1-methylpyrrolidin-2-yl]pyridine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with enantioselective proteins, leading to different biological profiles depending on the spatial orientation of substituents . The pyridine ring can participate in oxidation-reduction processes, contributing to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine: A five-membered nitrogen-containing heterocycle widely used in medicinal chemistry.
Pyridine: A six-membered nitrogen-containing heterocycle with significant clinical diversity.
Uniqueness
Acetic acid;3-[(2S)-1-methylpyrrolidin-2-yl]pyridine is unique due to the combination of pyrrolidine and pyridine rings in its structure. This dual presence enhances its chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
5153-64-0 |
|---|---|
Formule moléculaire |
C12H18N2O2 |
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
acetic acid;3-[(2S)-1-methylpyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C10H14N2.C2H4O2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;1-2(3)4/h2,4,6,8,10H,3,5,7H2,1H3;1H3,(H,3,4)/t10-;/m0./s1 |
Clé InChI |
CPCNAMNNSLASDC-PPHPATTJSA-N |
SMILES isomérique |
CC(=O)O.CN1CCC[C@H]1C2=CN=CC=C2 |
SMILES canonique |
CC(=O)O.CN1CCCC1C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



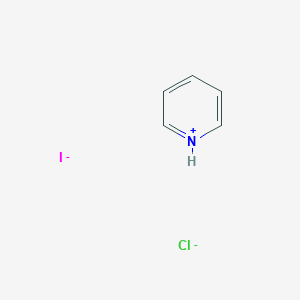
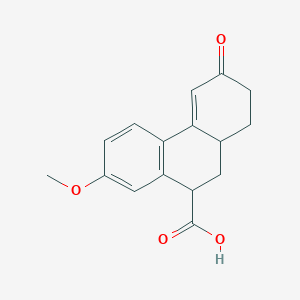
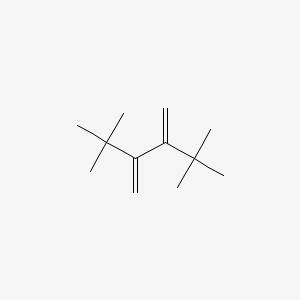
![N-[2-(2-methyl-5-nitro-imidazol-1-yl)cyclododecylidene]hydroxylamine](/img/structure/B14736286.png)
